N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a tert-butylamino group, a propyl chain, and a chlorophenyl group attached to a formamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide typically involves the reaction of 4-chlorobenzaldehyde with tert-butylamine and propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux, and the product is isolated through filtration and purification techniques like recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification methods, such as chromatography and distillation, are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups attached to the chlorophenyl ring .
Scientific Research Applications
N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-(3-(tert-Butylamino)phenyl)acetamide: This compound shares a similar structure but has an acetamide group instead of a formamide group.
N-(3-(tert-Butylamino)propyl)acetamide acetate: Similar in structure but with an acetate group attached.
Uniqueness
N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
821780-00-1 |
---|---|
Molecular Formula |
C14H21ClN2O |
Molecular Weight |
268.78 g/mol |
IUPAC Name |
N-[3-(tert-butylamino)propyl]-N-(4-chlorophenyl)formamide |
InChI |
InChI=1S/C14H21ClN2O/c1-14(2,3)16-9-4-10-17(11-18)13-7-5-12(15)6-8-13/h5-8,11,16H,4,9-10H2,1-3H3 |
InChI Key |
BKNVTAUAYDQDLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCCCN(C=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.